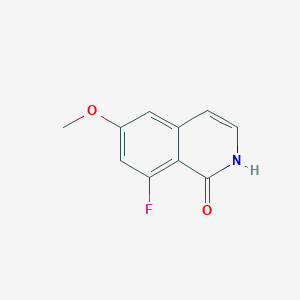

8-Fluoro-6-methoxyisoquinolin-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

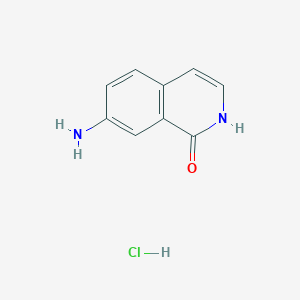

“8-Fluoro-6-methoxyisoquinolin-1-ol” is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.17 .

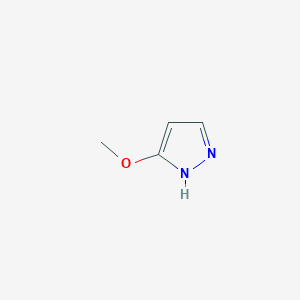

Molecular Structure Analysis

The molecular structure of “this compound” consists of a isoquinoline ring with a fluorine atom at the 8th position and a methoxy group at the 6th position .Aplicaciones Científicas De Investigación

Antibacterial Activity

8-Fluoro-6-methoxyisoquinolin-1-ol and related compounds have demonstrated significant antibacterial activity. They are effective against a range of bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria. These compounds, particularly those with a methoxy group at the 8 position, have shown reduced side effects like phototoxicity and cytotoxicity in comparison to other quinolones (Sánchez et al., 1995).

Photostability and Biological Activity

Studies have indicated that the introduction of a methoxy group at the 8 position of quinolones, such as in this compound, plays a crucial role in enhancing the stability of these compounds against UV irradiation. This modification leads to retained antibacterial activities and lower cytotoxicity after UV exposure, which is a significant advantage in pharmaceutical applications (Matsumoto et al., 1992).

Reduced Phototoxicity

Further research has demonstrated that the methoxy substitution at the 8 position is instrumental in reducing phototoxicity. This characteristic is particularly relevant for fluoroquinolones, where reducing side effects is a key focus in drug development (Marutani et al., 1993).

Antimicrobial Properties

Modifications in the structure of this compound, such as adding a methoxy group at C-8, have shown to increase antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These structural modifications also result in decreased cytotoxicity, which is beneficial for therapeutic applications (Wang et al., 2007).

Cytotoxicity and Antitumor Activity

Certain derivatives of this compound have shown cytotoxic effects against various human tumor cell lines, indicating potential applications in cancer research and treatment. The structure-activity relationships of these compounds are vital for understanding their antitumor capabilities (Liu et al., 2015).

Quantum Entanglement in Cancer Diagnosis

A study on the interaction of a moving nano molecule, related to this compound, with a two-mode field in cancer diagnosis has been conducted. This research explores the potential of using quantum entanglement dynamics in the diagnosis of human cancer cells, tissues, and tumors (Alireza et al., 2019).

Fluorescence Applications

6-Methoxy-4-quinolone, derived from compounds related to this compound, has been identified as a stable fluorophore with strong fluorescence in a wide pH range. This property makes it useful in biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).

Propiedades

IUPAC Name |

8-fluoro-6-methoxy-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-7-4-6-2-3-12-10(13)9(6)8(11)5-7/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAPMKYVKOESIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CNC2=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2469426.png)

![N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide](/img/structure/B2469429.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2469430.png)

![Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2469437.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2469439.png)